molecular formula C14H19ClN2O4 B13925077 (2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride

(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride

Cat. No.: B13925077
M. Wt: 314.76 g/mol
InChI Key: PFCOQTJICFPBJX-LYCTWNKOSA-N
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Description

(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

The synthesis of (2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride typically involves several steps:

Chemical Reactions Analysis

(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. This selective binding can modulate enzyme activity, inhibit or activate receptors, and alter cellular processes .

Comparison with Similar Compounds

(2S,4R)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the CBZ protecting group, which provides distinct advantages in certain synthetic applications.

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

4-O-benzyl 2-O-methyl (2S,4R)-1-aminopyrrolidine-2,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-14(18)12-7-11(8-16(12)15)13(17)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m1./s1

InChI Key

PFCOQTJICFPBJX-LYCTWNKOSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1N)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CC(CN1N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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